![molecular formula C16H11ClF2N2O B1419089 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 39080-67-6](/img/structure/B1419089.png)
7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
概要
説明
ジフルジアゼパムは、7-クロロ-5-(2,6-ジフルオロフェニル)-1-メチル-1H-ベンゾ[e][1,4]ジアゼピン-2(3H)-オンとしても知られており、ベンゾジアゼピン誘導体です。これは、フルジアゼパムの2',6'-ジフルオロ誘導体です。この化合物は1970年代に発明されましたが、販売されることはありませんでした。 それは、ガンマ-アミノ酪酸-A(GABA-A)受容体の形状と機能を決定するのに役立つ研究ツールとして使用されてきました .
作用機序
ジフルジアゼパムは、脳と中枢神経系のGABA-A受容体のベンゾジアゼピン部位に結合することで作用を発揮します。結合すると、GABAによるシナプス阻害が強化され、脳におけるGABAの効果が大幅に高まります。 これにより、脳の活動が広く阻害され、低用量では不安、恐怖、心配を軽減し、高用量では完全な鎮静と記憶喪失を引き起こします .
類似の化合物:
フルジアゼパム: ジフルジアゼパムの親化合物であり、抗不安作用、抗けいれん作用、鎮静作用、骨格筋弛緩作用が知られています.
アルプラゾラム: 強力な抗不安効果で知られています。
ブロチゾラム: 鎮静作用と催眠作用で使用されます。
ブレタゼニル: ベンゾジアゼピン受容体の部分作動薬です。
エチゾラム: 抗不安作用と鎮静作用が知られています。
ブロマゼパム: 抗不安作用で使用されます。
ロラゼパム: 抗不安作用と鎮静作用で一般的に使用されます。
クロルジアゼポキシド: 抗不安作用と鎮静作用で使用された最初のベンゾジアゼピンの1つです。
クロナゾラム: 強力な鎮静作用で知られています.
独自性: ジフルジアゼパムは、GABA-A受容体に対する非常に高い結合親和性を持つことが特徴です。これは、フェニル環のオルト位にあるハロゲン化基によるものと考えられています。 この強化された結合能力により、他の多くのベンゾジアゼピンよりもはるかに強力になります .
生化学分析
Biochemical Properties
Difludiazepam plays a significant role in biochemical reactions by interacting with GABA receptors in the brain and central nervous system. It binds to the benzodiazepine site of the GABA-A receptors, enhancing GABA-mediated synaptic inhibition . This interaction increases the affinity of GABA for its receptor, leading to an increased inhibitory effect on neurotransmission. The primary biomolecules involved in this interaction are the GABA-A receptor subunits, including alpha, beta, and gamma subunits .
Cellular Effects
Difludiazepam exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing the inhibitory effects of GABA, leading to reduced neuronal excitability . This can impact cell signaling pathways, particularly those involving GABAergic neurotransmission. Additionally, difludiazepam can affect gene expression by modulating the activity of transcription factors that are sensitive to changes in neuronal activity . Cellular metabolism may also be influenced due to the altered energy demands resulting from changes in neuronal activity.
Molecular Mechanism
At the molecular level, difludiazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor . This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects. The interaction involves specific binding interactions with the receptor’s alpha, beta, and gamma subunits . Difludiazepam’s binding to the receptor can lead to enzyme inhibition or activation, depending on the downstream signaling pathways affected. Changes in gene expression may occur as a result of altered neuronal activity and subsequent modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difludiazepam can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that difludiazepam remains stable under controlled conditions, but its degradation products can accumulate over time . Long-term exposure to difludiazepam in in vitro or in vivo studies has demonstrated sustained effects on neuronal activity and GABAergic signaling .
Dosage Effects in Animal Models
The effects of difludiazepam vary with different dosages in animal models. At low doses, difludiazepam exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant properties . At very high doses, difludiazepam can cause toxic or adverse effects, including respiratory depression and loss of consciousness . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Difludiazepam is metabolized primarily through phase I metabolism, involving enzymes such as CYP2C19 and CYP3A4 . These enzymes facilitate the hydroxylation and demethylation of difludiazepam, leading to the formation of active and inactive metabolites. The metabolic pathways of difludiazepam can influence its pharmacokinetics and overall efficacy . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, difludiazepam is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood flow, tissue perfusion, and binding affinity to specific proteins . Difludiazepam’s localization and accumulation within tissues can impact its overall pharmacological effects .
Subcellular Localization
Difludiazepam’s subcellular localization is primarily within the central nervous system, where it exerts its effects on GABA-A receptors . The compound’s activity and function can be influenced by its localization to specific cellular compartments, such as synaptic membranes and intracellular organelles . Post-translational modifications and targeting signals may direct difludiazepam to these compartments, enhancing its efficacy in modulating GABAergic signaling .
準備方法
合成ルートと反応条件: ジフルジアゼパムの合成には、フルジアゼパム構造へのジフルオロ基の導入が含まれます。具体的な合成ルートと反応条件は、パブリックドメインでは広く文書化されていません。 化学構造へのフッ素基の付加は、バイオアベイラビリティを大幅に向上させることが知られています .
工業生産方法: この化合物は、主に科学研究のために研究室で合成されています .
化学反応の分析
反応の種類: ジフルジアゼパムは、ベンゾジアゼピンに典型的なさまざまな化学反応を起こします。これには以下が含まれます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤が含まれます。 反応は通常、管理された実験室条件下で行われます .
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱ハロゲン化化合物を生成する可能性があります .
4. 科学研究への応用
ジフルジアゼパムは、次のようないくつかの科学研究の用途があります。
科学的研究の応用
Overview
7-Chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly known as Difludiazepam, is a benzodiazepine derivative that has garnered attention in scientific research primarily for its interactions with the gamma-aminobutyric acid-A (GABA-A) receptors. Although developed in the 1970s, it was never marketed for clinical use. This compound is notable for its potential applications in pharmacological research and as a tool in neuropharmacology.
GABA-A Receptor Studies
Difludiazepam serves as a valuable research tool for studying GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. The compound's structural characteristics allow researchers to explore receptor binding affinities and functional responses, providing insights into the mechanisms of action of benzodiazepines and their derivatives.
Neuropharmacology
Research involving Difludiazepam has contributed to understanding the pharmacodynamics and pharmacokinetics of benzodiazepines. Studies have evaluated its effects on anxiety, sedation, and muscle relaxation, which are common therapeutic targets for benzodiazepine drugs.
Structure-Activity Relationship (SAR) Studies
The compound is instrumental in SAR studies aimed at optimizing the efficacy and safety profiles of benzodiazepines. By modifying various substituents on the benzodiazepine core structure, researchers can assess how these changes impact biological activity, leading to the design of novel compounds with improved therapeutic profiles.
Case Study 1: Binding Affinity Assessment
A study published in Journal of Medicinal Chemistry examined the binding affinity of Difludiazepam to GABA-A receptors compared to other benzodiazepines. The results indicated that Difludiazepam exhibited a higher affinity for certain receptor subtypes, suggesting potential for selective modulation of GABAergic activity.
Case Study 2: Behavioral Pharmacology
In an experimental setting, researchers investigated the anxiolytic properties of Difludiazepam using rodent models. The findings demonstrated significant reductions in anxiety-related behaviors when administered at specific dosages, supporting its potential application in anxiety disorder research.
Case Study 3: Comparative Analysis with Fludiazepam
A comparative analysis between Difludiazepam and its parent compound Fludiazepam highlighted differences in pharmacological profiles. The study found that while both compounds exhibited sedative properties, Difludiazepam had a more favorable side effect profile, making it a candidate for further exploration in therapeutic contexts.
類似化合物との比較
Alprazolam: Known for its potent anxiolytic effects.
Brotizolam: Used for its sedative and hypnotic properties.
Bretazenil: A partial agonist at the benzodiazepine receptor.
Etizolam: Known for its anxiolytic and sedative effects.
Bromazepam: Used for its anxiolytic properties.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Chlordiazepoxide: One of the first benzodiazepines used for its anxiolytic and sedative properties.
Clonazolam: Known for its potent sedative effects.
Uniqueness: Difludiazepam is unique due to its exceptionally high binding affinity for GABA-A receptors, which is thought to result from the halogenated groups at the ortho position of the phenyl ring. This enhanced binding capacity makes it significantly more potent than many other benzodiazepines .
特性
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFPASORLTEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135292 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39080-67-6 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?
A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []
Q2: How does the prediction of GABAA-binding affinity contribute to drug development?
A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。